4α,5-Dihydro Simvastatin is a chemical compound that serves as an impurity in the synthesis of Simvastatin, a widely used cholesterol-lowering medication. Simvastatin is a synthetic derivative of a fermentation product derived from the fungus Aspergillus terreus, and it functions primarily as an inhibitor of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. The presence of 4α,5-Dihydro Simvastatin in pharmaceutical formulations raises concerns regarding purity and efficacy, making its characterization essential for quality control in drug manufacturing.
This compound falls under the category of statins, which are lipid-lowering medications. Statins are classified as HMG-CoA reductase inhibitors and are primarily used to manage hyperlipidemia and reduce cardiovascular risk.
The synthesis of 4α,5-Dihydro Simvastatin typically involves several steps that include the use of specific reagents and catalysts. One common method utilizes 2,2-Dimethylbutyryl chloride as a key reagent in the synthetic pathway leading to this compound .
The synthesis can be achieved through a multi-step process that includes:
The molecular formula for 4α,5-Dihydro Simvastatin is , indicating that it contains 25 carbon atoms, 38 hydrogen atoms, and 5 oxygen atoms. Its molecular weight is approximately 430.57 g/mol.
The structural representation includes:
4α,5-Dihydro Simvastatin can participate in various chemical reactions typical for statins:
The reactivity profile includes:
As a statin derivative, 4α,5-Dihydro Simvastatin exerts its effects primarily through inhibition of HMG-CoA reductase. This inhibition leads to decreased cholesterol synthesis in the liver and increased uptake of low-density lipoprotein cholesterol from the bloodstream.
The mechanism involves:
Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of 4α,5-Dihydro Simvastatin during quality control processes.
4α,5-Dihydro Simvastatin is primarily utilized for:
4α,5-Dihydro Simvastatin (chemical formula: C₂₅H₄₀O₅; molecular weight: 420.58 g/mol) is a hydrogenated derivative of the blockbuster cholesterol-lowering drug simvastatin (C₂₅H₃₈O₅, MW: 418.57 g/mol) [1] [5]. The critical structural distinction lies in the saturation of the double bond between positions 4α and 5 within the hexahydronaphthalene ring system, resulting in two additional hydrogen atoms and a marginally higher molecular weight [1] [4]. This modification profoundly alters the molecule's electronic configuration and three-dimensional conformation. The saturated bond disrupts the conjugated diene system characteristic of native statins, eliminating ultraviolet (UV) absorption at ~238 nm – a property with major analytical implications [2] [6]. Stereochemically, it retains the complex chiral architecture of simvastatin, specified by the IUPAC name: (1S,3S,4aR,7S,8S,8aS)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate [3] [9].
Pharmacologically, this structural change significantly diminishes its ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the target enzyme for cholesterol-lowering statins [1] [4]. Simvastatin acts as a prodrug, requiring enzymatic hydrolysis of its lactone ring to form the active β-hydroxyacid metabolite. The saturated 4α,5-bond in the dihydro analogue likely hinders optimal binding and/or subsequent activation processes critical for inhibiting the enzyme's catalytic site [1] [10]. Studies comparing statins and their dihydro derivatives consistently demonstrate that the unsaturated bond in the decalin moiety is essential for high-affinity interaction with HMG-CoA reductase [1] [6]. Consequently, while structurally analogous, 4α,5-Dihydro Simvastatin lacks the potent hypolipidemic efficacy of its parent drug and is primarily significant as a process-related impurity rather than a therapeutic agent [4] [9].
Table 1: Structural and Functional Comparison of Simvastatin and 4α,5-Dihydro Simvastatin
Property | Simvastatin | 4α,5-Dihydro Simvastatin | Significance of Difference |
---|---|---|---|
Molecular Formula | C₂₅H₃₈O₅ | C₂₅H₄₀O₅ | Addition of 2H (saturation) |
Molecular Weight | 418.57 g/mol | 420.58 g/mol | +2.01 Da |
Key Bond (4α,5 position) | Double bond | Single bond (saturated) | Loss of conjugation & UV chromophore |
UV Absorption (238 nm) | Strong | Absent/Weak | Impacts pharmacopeial QC methods |
HMG-CoA Reductase Inhibition | Potent (Prodrug) | Significantly Reduced | Lacks primary therapeutic activity |
Primary Role | Active Pharmaceutical Ingredient | Process-Related Impurity | Defines analytical & purification focus |
The identification of 4α,5-Dihydro Simvastatin emerged alongside the industrial-scale production of simvastatin via fungal fermentation and semi-synthesis. Early analytical investigations into fermentation broths of Aspergillus terreus and related fungi used for statin production revealed the consistent presence of dihydro analogues as intrinsic byproducts [2] [6] [7]. These dihydro impurities, including 4α,5-Dihydro Simvastatin, form through the enzymatic or chemical reduction of the 4α,5-double bond during the complex fermentation process [1] [2]. Their formation is not unique to simvastatin; analogous dihydro derivatives (e.g., 4a,5-dihydrocompactin, 4a,5-dihydrolovastatin) were detected in the production of other natural statins [6] [7].
The specific classification of 4α,5-Dihydro Simvastatin as "Simvastatin EP Impurity K" formalized its recognition within regulatory frameworks, particularly the European Pharmacopoeia (EP) [4] [9]. This designation underscores its established origin as an inherent component of the simvastatin manufacturing pathway rather than a degradation product formed during storage or formulation. Research demonstrated that dihydro impurities like Impurity K are particularly challenging to separate from the desired statin during initial downstream processing due to their closely similar physicochemical properties (e.g., polarity, solubility in organic solvents like chloroform or acetonitrile) [1] [3] [5]. Their levels are highest in crude fermentation extracts and require specific purification strategies, such as recrystallization via diamine salts, for effective removal to meet regulatory thresholds in the final Active Pharmaceutical Ingredient (API) [2] [6] [7].
The presence of 4α,5-Dihydro Simvastatin (Simvastatin EP Impurity K) in simvastatin API and finished dosage forms is strictly governed by pharmacopeial standards (e.g., European Pharmacopoeia, US Pharmacopeia) and ICH guidelines (Q3A(R2) and Q3B(R2)) [1] [9] [10]. Regulatory mandates stipulate stringent limits:
Detecting and quantifying this impurity presents unique analytical challenges. Standard pharmacopeial HPLC-UV methods for simvastatin, optimized for detection at ~238 nm, are inherently blind to 4α,5-Dihydro Simvastatin due to its lack of the conjugated diene chromophore [2] [6] [7]. Consequently, specialized techniques are mandatory:
Table 2: Analytical Techniques for Detecting and Quantifying 4α,5-Dihydro Simvastatin
Analytical Technique | Detection Principle | Key Characteristics for Impurity K | Sensitivity/Quantification Limit |
---|---|---|---|
LC-MS/MS | Mass-to-charge ratio (m/z) | [M+H]⁺ = 421.3; [M+Na]⁺ = 443.3; Fragments: -102, -60, -18 Da | ~0.01-0.05% |
High-Resolution NMR | Nuclear spin transitions (¹H, ¹³C) | Δδ H8a ≈ -1.1 ppm; Δδ H8 ≈ -0.2 ppm; Δδ H4 ≈ -0.4 ppm | ~0.01% (600 MHz) |
HPLC-UV | Ultraviolet absorption | Not applicable (No chromophore at 238 nm) | Not Suitable |
Reference standards of 4α,5-Dihydro Simvastatin (CAS: 2731620-64-5) are commercially synthesized and characterized (typically ≥98% purity by HPLC) to support these analytical activities [3] [5] [9]. Suppliers provide comprehensive certification, including Certificate of Analysis (CoA) with supporting 1H-NMR, 13C-NMR, Mass Spectrometry, IR, and HPLC chromatograms [3] [9]. These standards are indispensable for:
Effective purification during simvastatin API manufacturing, such as optimized recrystallization protocols, is critical to reducing 4α,5-Dihydro Simvastatin to acceptable levels (typically ≤ 0.2%) [1] [6]. Storage of the API and reference standards under controlled conditions (2-8°C, inert atmosphere, protection from light and moisture) is essential to prevent degradation or formation of additional impurities [5] [9]. The rigorous control of this impurity exemplifies the critical role of modern analytical chemistry and robust manufacturing processes in ensuring the purity, safety, and efficacy of life-saving pharmaceuticals like simvastatin.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5